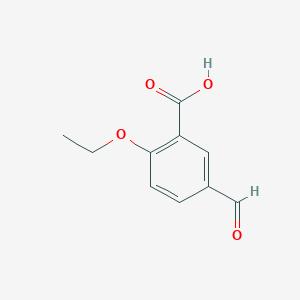

2-Ethoxy-5-formylbenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCWUCAYRRYQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406377 | |

| Record name | 2-ethoxy-5-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848606-43-9 | |

| Record name | 2-ethoxy-5-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, HMQC, HMBC)

No publicly available research provides detailed ¹H or ¹³C NMR spectra for 2-Ethoxy-5-formylbenzoic acid. Furthermore, two-dimensional NMR studies such as COSY, HMQC, and HMBC, which are crucial for unambiguous structural assignment and the elucidation of proton-proton and proton-carbon correlations, have not been reported for this compound in the available literature.

A definitive analysis of the characteristic proton and carbon signals for the aldehyde and carboxylic acid functional groups of this compound cannot be conducted without access to primary NMR data. Such an analysis would require experimental chemical shift values and coupling constants, which are not present in the public domain.

While ortho-formylbenzoic acids are known to potentially exhibit ring-chain tautomerism, forming a lactol, specific studies investigating this phenomenon in this compound have not been found. An investigation into its tautomeric equilibrium would necessitate dedicated spectroscopic studies, which are currently not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS, FAB-MS)

Detailed mass spectrometry data, including electron ionization (EI) or other fragmentation spectra from techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fast Atom Bombardment-Mass Spectrometry (FAB-MS), are not available for this compound in the searched scientific literature. Such data would be essential for confirming the molecular weight and understanding the fragmentation pathways of the molecule.

High-resolution mass spectrometry (HRMS) data, which provides a highly accurate mass measurement to determine the elemental composition of a molecule, has not been publicly reported for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

While one could predict the expected IR absorption bands for the functional groups present in this compound (e.g., C=O stretching for the aldehyde and carboxylic acid, O-H stretching for the carboxylic acid, and C-O stretching for the ether), a specific, experimentally obtained IR spectrum for this compound is not available in the public domain.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

There is a lack of published studies detailing specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment or quantitative analysis of this compound. Consequently, information regarding retention times, optimal mobile or stationary phases, and validation of analytical methods for this compound is not available.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development for Organic Acids and Aldehydes

The analysis of organic compounds possessing both carboxylic acid and aldehyde functionalities, such as this compound, presents unique challenges in chromatographic method development. The high polarity of the carboxyl group and the reactivity of the aldehyde group necessitate specific strategies in both gas and liquid chromatography to achieve efficient separation and accurate quantification. colostate.edu

Gas Chromatography (GC):

Direct analysis of polar compounds like carboxylic acids by GC is often problematic. The presence of active hydrogen in the carboxyl group can lead to intermolecular hydrogen bonding, resulting in poor peak shape (tailing), low volatility, and potential adsorption to the GC inlet or column. colostate.edulibretexts.org Consequently, method development for such analytes typically involves one of two approaches:

Use of Polar Columns: Specialized polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax 20M, FFAP), are recommended for the direct analysis of free carboxylic acids. colostate.edu These phases can interact more effectively with the polar analytes, improving peak symmetry. However, these columns generally have lower thermal stability compared to nonpolar polydimethylsiloxane (B3030410) phases, limiting the analysis to more volatile acids. colostate.edu

Derivatization: A more common and often necessary approach is the chemical modification of the analyte to a more volatile and less polar form. sigmaaldrich.com This strategy, discussed in detail in section 3.4.2, is crucial for compounds with low volatility or poor thermal stability. libretexts.org

For aldehydes, GC analysis is more straightforward, though challenges can arise with lighter, more volatile aldehydes. researchgate.net The choice of column and temperature programming is critical to resolve aldehydes from other components in a complex matrix. researchgate.netscirp.org

Liquid Chromatography (LC):

High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for non-volatile or thermally unstable compounds, making it well-suited for analyzing organic acids and aldehydes without derivatization. libretexts.org

Reversed-Phase (RP-HPLC): This is the most common LC mode. For carboxylic acids, the pH of the mobile phase is a critical parameter. To ensure good retention and peak shape, the mobile phase is typically buffered at a pH below the pKa of the acid, keeping it in its protonated, less polar form. A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. shimadzu.com

Ion-Exclusion Chromatography: This technique is highly selective for separating weak acids, such as organic acids, from a sample matrix. shimadzu.com It uses a stationary phase with H-type ion exchange groups that repel strong acids, allowing for the separation of weaker organic acids based on their degree of ionization. shimadzu.com

Detection in LC for compounds like this compound can be achieved using UV detectors, as the carboxyl group and benzene (B151609) ring provide chromophores that absorb in the low UV region (around 210 nm). shimadzu.com For more complex matrices or lower concentrations, coupling LC with mass spectrometry (LC-MS) provides superior selectivity and sensitivity. researchgate.net

Below is a table summarizing typical starting conditions for GC and LC method development for organic acids and aldehydes.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Primary Application | Volatile and thermally stable compounds (often requires derivatization for acids) | Non-volatile, polar, and thermally labile compounds |

| Typical Column/Stationary Phase | Polar: Polyethylene Glycol (e.g., FFAP, Carbowax 20M) for free acids. Nonpolar: Polydimethylsiloxane (e.g., DB-5) for derivatized acids and aldehydes. | Reversed-Phase: C18, C8. Ion-Exclusion: H-type ion exchange resin. |

| Mobile Phase/Carrier Gas | Inert Gas: Helium, Hydrogen, Nitrogen | Aqueous buffer (e.g., formic acid, phosphate buffer) and organic modifier (Acetonitrile, Methanol) |

| Key Method Parameter | Temperature Program (for separating compounds with different boiling points) | Mobile Phase pH (to control ionization of acids) and Gradient Elution (for complex mixtures) |

| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS) |

Derivatization Strategies for Enhanced Detection and Separation of Aldehyde and Carboxylic Acid Functionalities

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical technique. researchgate.net For molecules containing both carboxylic acid and aldehyde groups, derivatization is a powerful tool to overcome inherent analytical challenges in both GC and LC. sigmaaldrich.comnih.gov The primary goals of derivatization are to increase analyte stability and volatility for GC, and to enhance detector response and ionization efficiency for LC-MS. libretexts.orgnih.gov

Derivatization for Gas Chromatography (GC):

For GC analysis, derivatization targets the "active" hydrogen of the carboxyl group to reduce polarity and increase volatility. libretexts.org Common strategies include:

Silylation: This is one of the most prevalent methods, where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. The resulting TMS esters are significantly more volatile and thermally stable, exhibiting improved chromatographic behavior. libretexts.org

Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters (e.g., methyl, ethyl, or butyl esters), which are less polar and more volatile. colostate.edu This can be achieved using reagents like diazomethane, boron trifluoride in an alcohol (e.g., BF₃-Methanol), or dimethylformamide dialkyl acetals. colostate.edugcms.cz Pentafluorobenzyl bromide (PFB-Br) is another alkylating agent that adds a halogenated group, enhancing response with an electron capture detector (ECD). libretexts.org

Acylation: This method can also be used, though it is more common for alcohols and amines. libretexts.org

For the aldehyde group, derivatization can be performed to form stable oximes. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) react with carbonyls to form oxime derivatives that are amenable to GC analysis and highly sensitive to ECD detection. researchgate.netresearchgate.net

Derivatization for Liquid Chromatography (LC):

In LC, particularly when coupled with mass spectrometry (LC-MS) or fluorescence detection, derivatization is employed to enhance detectability and ionization efficiency rather than volatility. nih.gov

For Carboxylic Acids: Reagents are chosen to introduce a moiety that is easily ionizable or possesses a strong chromophore/fluorophore. For LC-MS, derivatization can incorporate a group with a permanent charge or a tertiary amine to improve ionization in positive-ion mode. nih.gov

For Aldehydes: Aldehydes and ketones are often derivatized to improve their detection by UV or fluorescence. nih.gov A classic and widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are highly colored and can be readily detected by UV-Vis detectors. Other hydrazine-based reagents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), are also used to create derivatives suitable for HPLC-UV or LC-MS analysis. researchgate.netnih.gov Dansyl hydrazine (B178648) reacts with carbonyls to produce highly fluorescent derivatives, enabling sensitive detection. libretexts.org

The following table details common derivatization reagents for carboxylic acid and aldehyde functional groups.

| Functional Group | Reagent | Abbreviation | Derivative Formed | Primary Analytical Advantage | Technique |

|---|---|---|---|---|---|

| Carboxylic Acid | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. libretexts.org | GC |

| Boron Trifluoride / Methanol | BF₃-Methanol | Methyl Ester | Increases volatility, improves peak shape. gcms.cz | GC | |

| Pentafluorobenzyl Bromide | PFB-Br | Pentafluorobenzyl (PFB) Ester | Increases volatility; enhances ECD response. libretexts.org | GC | |

| Aldehyde (Carbonyl) | 2,4-Dinitrophenylhydrazine | DNPH | Dinitrophenylhydrazone | Adds a strong UV chromophore for enhanced detection. researchgate.net | LC-UV |

| 2-Nitrophenylhydrazine | 2-NPH | Nitrophenylhydrazone | Derivative for LC-UV or LC-MS analysis. researchgate.netnih.gov | LC-UV/MS | |

| O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine | PFBHA | PFB-Oxime | Creates a stable derivative with high ECD response. researchgate.netresearchgate.net | GC-ECD | |

| Dansyl Hydrazine | - | Dansylhydrazone | Creates a highly fluorescent derivative for sensitive detection. libretexts.org | LC-Fluorescence | |

| Carboxylic Acid & Aldehyde | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Ammonium derivative | Adds a permanent positive charge for enhanced LC-MS/MS detection. nih.gov | LC-MS |

| 2-Nitrophenylhydrazine (+ EDC*) | 2-NPH | Nitrophenylhydrazide/hydrazone | Derivatizes both acids and carbonyls for LC-UV/MS analysis. researchgate.net | LC-UV/MS |

*EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, a coupling reagent used for carboxylic acids.

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The synthesis of 2-Ethoxy-5-formylbenzoic acid, like any chemical transformation, is governed by the principles of reaction kinetics and thermodynamics. Thermodynamics dictates the position of the chemical equilibrium and the theoretical yield, based on the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction, though it provides no information about the reaction rate.

Reaction kinetics, conversely, is concerned with the rate at which the reaction proceeds towards equilibrium. This rate is influenced by several factors, including:

Concentration of Reactants: Higher concentrations typically lead to more frequent molecular collisions and, therefore, a faster reaction rate.

Temperature: Increasing the temperature generally accelerates reactions by providing molecules with sufficient kinetic energy to overcome the activation energy barrier.

Solvent: The polarity and protic or aprotic nature of the solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Catalyst: The presence of a catalyst can dramatically increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.

While specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively detailed in publicly available literature, these fundamental principles guide the optimization of its synthetic routes. Experimental design would involve systematically varying these parameters to achieve the desired yield and reaction time.

Role of Catalysis in Formylbenzoic Acid Chemistry

Catalysis is a cornerstone in the synthesis and functionalization of formylbenzoic acids, offering pathways that are more efficient, selective, and environmentally benign than non-catalytic alternatives. chemicalbook.com The application of various catalytic systems is crucial for reactions such as C-H activation, cross-coupling, and oxidation/reduction, which are often employed in the synthesis of complex benzoic acid derivatives. nih.gov

Key catalytic strategies relevant to the chemistry of this compound and its precursors include:

Transition-Metal Catalysis: Metals like palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir) are extensively used. nih.gov For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are standard methods for forming carbon-carbon bonds, while copper catalysts can be employed in C-O and C-N bond formations. Iridium-catalyzed C-H activation offers a powerful tool for late-stage functionalization, allowing for the direct introduction of functional groups onto the aromatic ring. nih.gov

Acid/Base Catalysis: Many reactions, such as the formation of acetals or imines from the formyl group, are catalyzed by acids or bases. Brønsted acids can protonate the carbonyl oxygen, making the carbon more electrophilic, while bases can deprotonate nucleophiles to increase their reactivity. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) under mild conditions. Lipases, for example, have been utilized in the dynamic kinetic resolution of 2-formylbenzoic acids to produce chiral phthalidyl esters. acs.org This approach leverages the reversible hemiacetal formation of the 2-formylbenzoic acid moiety. acs.org

Table 1: Overview of Catalytic Systems in Benzoic Acid Chemistry

| Catalyst Type | Examples | Typical Application | Relevance to this compound |

|---|---|---|---|

| Transition Metal | Pd(OAc)₂, CuI, [Ir(cod)Cl]₂ | Cross-coupling, C-H activation, C-O/C-N bond formation | Synthesis of the core structure or subsequent modifications. |

| Acid/Base | p-Toluenesulfonic acid, Pyridine, K₂CO₃ | Esterification, Acetal/Imine formation, Condensation reactions | Protection or derivatization of the formyl and carboxylic acid groups. |

| Biocatalyst (Enzyme) | Lipases (e.g., Novozym 435) | Kinetic resolutions, Asymmetric synthesis | Enantioselective synthesis of derivatives from the 2-formylbenzoic acid core. acs.org |

Study of Intermediates and Transition States

Understanding a reaction pathway requires identifying the intermediates—transient species that exist in energy minima between steps—and characterizing the transition states, which are the highest energy points along the reaction coordinate. For reactions involving this compound, several key intermediates can be postulated.

In reactions involving the formyl group, nucleophilic addition first leads to a tetrahedral intermediate (an alkoxide). This intermediate can then be protonated to form a hemiacetal (with an alcohol nucleophile) or a carbinolamine (with an amine nucleophile). Subsequent elimination of water can lead to acetals or imines, respectively. In cascade reactions, an aldol (B89426) intermediate may be formed, which then undergoes cyclization. nih.gov

Transition states are inherently unstable and cannot be isolated. Their structures and energies are typically inferred from kinetic data or, more directly, calculated using computational methods like DFT. For example, in a catalyzed reaction, the transition state would involve the substrate, the catalyst, and any other reacting molecules, arranged in a specific geometry that represents the peak of the activation energy barrier.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides indispensable insights into molecular structure, properties, and reactivity, often revealing details that are difficult or impossible to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard tool for elucidating reaction mechanisms, predicting spectroscopic properties, and calculating thermodynamic data. nih.govmdpi.com

For a molecule like this compound, DFT can be applied to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Locate Transition States: Identify the precise geometry of transition states and analyze their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface.

Analyze Electronic Structure: Investigate molecular orbitals (e.g., HOMO and LUMO) and charge distributions to understand reactivity patterns and the nature of chemical bonds. researchgate.net

While specific DFT studies on this compound are not prevalent, extensive research on related benzoic acid derivatives provides a strong methodological framework. ajgreenchem.comresearchgate.net Functionals such as B3LYP and M06-2X, combined with appropriate basis sets, are commonly used to model these systems. mdpi.com

Table 2: Applications of DFT in Analyzing Benzoic Acid Derivatives

| DFT Application | Information Obtained | Significance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles of stable conformers. | Provides the fundamental 3D structure for further analysis. |

| Transition State Search | Structure and energy of the highest point on the reaction path. | Allows for the calculation of activation energy, which is key to reaction kinetics. researchgate.net |

| Frequency Calculation | Vibrational modes and their frequencies (e.g., IR spectrum). | Confirms optimized structures are minima or transition states and aids in spectral assignment. |

| Molecular Orbital Analysis | Energies and shapes of HOMO, LUMO; charge distribution. | Helps predict sites of nucleophilic/electrophilic attack and analyze electronic transitions. researchgate.net |

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C, C-O), MD simulations are invaluable for exploring its conformational landscape. nih.gov

By simulating the molecule's behavior in a given environment (e.g., in a vacuum or an explicit solvent), MD can:

Identify Stable Conformers: Determine the preferred spatial arrangements of the ethoxy, formyl, and carboxylic acid groups.

Analyze Dynamic Behavior: Observe how the molecule flexes, rotates, and interacts with its surroundings over time.

Map Potential Energy Surfaces: Generate an ensemble of conformations that can be used to understand the relative energies of different shapes and the barriers to their interconversion. biorxiv.org

This information is critical for understanding how the molecule's shape influences its reactivity and its interactions with catalysts, solvents, or biological targets.

Investigation of Tautomeric Equilibria and Dynamic Processes

A defining characteristic of 2-formylbenzoic acid and its derivatives is the existence of a ring-chain tautomerism. acs.orgscispace.com The open-chain aldehyde form exists in a dynamic equilibrium with its cyclic hemiacetal (or lactol) isomer, 3-hydroxyisobenzofuran-1(3H)-one. researchgate.netmdpi.com this compound is expected to exhibit this same equilibrium.

The position of this equilibrium is a dynamic process influenced by several factors:

Solvent: Polar, protic solvents can stabilize the open-chain form through hydrogen bonding, whereas non-polar solvents may favor the cyclic form. rsc.org

Substituents: Electron-withdrawing or -donating groups on the benzene (B151609) ring can influence the electrophilicity of the aldehyde carbon and the nucleophilicity of the carboxylic acid oxygen, thereby shifting the equilibrium. nih.gov

Temperature and pH: These factors can also alter the relative stability of the two tautomers.

This tautomerism is not merely a structural curiosity; it is central to the compound's reactivity. researchgate.net The aldehyde form undergoes typical aldehyde reactions, while the cyclic lactol form can react as a masked carboxylic acid or an alcohol. The ability to control this equilibrium allows for the selective engagement of different reactive sites, a principle that has been exploited in dynamic covalent chemistry. researchgate.net The interconversion between these forms is a key dynamic process that must be considered when elucidating reaction mechanisms. mdpi.comsemanticscholar.org

Reactivity Profiles and Functional Group Transformations

Reactions of the Aldehyde Moiety

The formyl group (-CHO) is a site of rich chemical reactivity, primarily characterized by addition and condensation reactions at the electrophilic carbonyl carbon.

The aldehyde group readily undergoes condensation reactions with primary amine derivatives to form imines (Schiff bases). A prominent example is the reaction with hydrazine (B178648) and its derivatives to yield hydrazones. wikipedia.orgwikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The reaction of 2-Ethoxy-5-formylbenzoic acid with various hydrazine derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626), is expected to produce the corresponding brightly colored hydrazones, which are often crystalline solids. wikipedia.org These reactions are foundational in derivatization methods for the identification of aldehydes. wikipedia.org Studies on other aromatic aldehydes have shown that the reaction rate can be significantly influenced by pH and the electronic nature of substituents on both the aldehyde and the hydrazine. nih.gov

| Reagent | Product Class | General Conditions |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Acid or base catalysis, heat |

| Phenylhydrazine | Phenylhydrazone | Mild acid, ethanol (B145695) solvent |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Aqueous or alcohol solution |

| Semicarbazide (H₂NNH(CO)NH₂) | Semicarbazone | Buffered acidic solution |

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). Oxidation of this compound would yield 2-ethoxybenzene-1,4-dicarboxylic acid.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) while leaving the carboxylic acid group intact. This chemoselectivity is crucial in synthetic applications. Aldehydes are generally more reactive electrophiles than carboxylic acids or esters. youtube.com Therefore, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde. researchgate.net More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the aldehyde and the carboxylic acid to their corresponding alcohols. chemistrysteps.com Specialized reagents like sodium triacetoxyborohydride (B8407120) are also known for the selective reduction of aldehydes in the presence of less reactive carbonyl groups. youtube.com

| Reaction | Reagent | Product Functional Group | Effect on Carboxylic Acid Moiety |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Unaffected |

| Selective Reduction | NaBH₄ | Primary Alcohol | Unaffected |

| Full Reduction | LiAlH₄ | Primary Alcohol | Reduced to Primary Alcohol |

The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. openstax.org This reaction proceeds via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde to form a secondary alcohol after acidic workup. ksu.edu.sa Similarly, organolithium reagents can be used. Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN) or a cyanide salt. wikipedia.orgksu.edu.sa The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is acidic and undergoes reactions typical of its class, including deprotonation, esterification, and conversion to other acid derivatives.

Esterification: The carboxylic acid can be converted to an ester through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid). The reaction is an equilibrium process, and water is typically removed to drive it to completion.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures to drive off water. khanacademy.org More efficient methods involve first "activating" the carboxylic acid. This can be done by converting it to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an acid anhydride. The activated derivative then readily reacts with an amine to form the amide. Alternatively, direct coupling can be achieved using coupling agents (e.g., dicyclohexylcarbodiimide, DCC) or specific metal catalysts, such as those based on titanium(IV) or zirconium(IV), which facilitate the condensation. nih.gov

| Reaction | Reagent(s) | Product Class |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Ester |

| Amidation (via activation) | 1. SOCl₂ or (COCl)₂ | Amide |

| 2. Amine (e.g., RNH₂) | ||

| Direct Amidation | Amine, Coupling Agent (e.g., DCC) or Catalyst (e.g., TiCl₄) | Amide |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is generally a difficult reaction that requires harsh conditions, such as high temperatures, often in the presence of a catalyst like copper powder in quinoline. lneya.com

The feasibility of decarboxylation is highly dependent on the stability of the aryl carbanion intermediate that would form upon loss of CO₂. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho or para positions, which can stabilize the negative charge of the intermediate. nist.gov In this compound, the formyl group is electron-withdrawing, but it is in the meta position relative to the carboxyl group, offering minimal resonance stabilization to a potential carbanion. The ethoxy group is electron-donating, which would further destabilize the carbanion and make decarboxylation more difficult compared to unsubstituted benzoic acid. Therefore, forcing conditions would be required for the decarboxylation of this compound, and the reaction is not expected to proceed readily. nist.govnih.gov

Aromatic Ring Functionalization and Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its three substituents: the ethoxy group (-OCH₂CH₃), the formyl group (-CHO), and the carboxylic acid group (-COOH). The interplay of these groups dictates both the rate of reaction and the regioselectivity of the substitution.

The ethoxy group is a strongly activating, ortho, para-directing group. This is due to the +M (mesomeric) or +R (resonance) effect of the oxygen atom, which donates lone pair electron density to the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles, particularly at the positions ortho and para to the ethoxy group.

Conversely, the formyl and carboxylic acid groups are both deactivating, meta-directing groups. Their electron-withdrawing nature, a combination of -I (inductive) and -M (mesomeric) effects, reduces the electron density of the aromatic ring, thereby decreasing its reactivity towards electrophiles. This deactivation is most pronounced at the ortho and para positions relative to these groups, which makes the meta positions the least deactivated and therefore the most likely sites for electrophilic attack.

In this compound, the positions on the aromatic ring are influenced as follows:

Position 6: ortho to the ethoxy group (activating) and ortho to the carboxylic acid group (deactivating).

Position 4: para to the ethoxy group (activating) and ortho to the formyl group (deactivating).

Position 3: meta to the ethoxy group, meta to the formyl group, and para to the carboxylic acid group (all deactivating).

The powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate the directing effects of the deactivating formyl and carboxylic acid groups. Consequently, electrophilic substitution is most likely to occur at the positions activated by the ethoxy group, which are positions 4 and 6. Between these two, steric hindrance from the adjacent carboxylic acid group at position 2 might slightly disfavor substitution at position 6, potentially making position 4 the more favored site for attack by incoming electrophiles.

Interactive Data Table: Directing Effects of Substituents on this compound

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Ethoxy (-OCH₂CH₃) | 2 | +M, -I | Activating | ortho, para |

| Carboxylic Acid (-COOH) | 1 | -M, -I | Deactivating | meta |

| Formyl (-CHO) | 5 | -M, -I | Deactivating | meta |

Interconversion with Tautomeric Forms and Related Cyclic Structures (e.g., hemiacetal/phthalide forms)

This compound, like other ortho-formylbenzoic acids, is capable of existing in equilibrium between its open-chain (aldehydic) form and a cyclic tautomer. This phenomenon is known as ring-chain tautomerism. The cyclic form arises from the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the aldehyde group, forming a cyclic hemiacetal. This cyclic structure is a derivative of phthalide, specifically a 3-hydroxyphthalide.

The equilibrium between the open and cyclic forms can be influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the aromatic ring. For the parent compound, 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde), the cyclic lactol form, 3-hydroxyisobenzofuran-1(3H)-one, is known to predominate in the solid state and in many solutions.

The two tautomeric forms possess distinct reactive properties. The open-chain form exhibits the characteristic reactions of both a carboxylic acid and an aldehyde. The cyclic hemiacetal form, on the other hand, can react in ways characteristic of a lactol, a functional group that is a masked aldehyde. This duality is a crucial consideration in the synthetic applications of this and related compounds.

Interactive Data Table: Tautomeric Forms of this compound

| Tautomeric Form | Structural Features | Key Functional Groups |

| Open-Chain | Benzoic acid with ethoxy and formyl substituents | Carboxylic acid, Aldehyde, Ether |

| Cyclic (Hemiacetal) | 6-Ethoxy-3-hydroxyisobenzofuran-1(3H)-one | Lactol (cyclic hemiacetal), Ether |

Advanced Research Applications and Potential Translational Impact

Chemical Building Block in Complex Molecule Synthesis

The presence of three distinct functional groups—an aldehyde, a carboxylic acid, and an ethoxy ether—on the aromatic ring makes 2-Ethoxy-5-formylbenzoic acid a highly versatile precursor in organic synthesis. These groups can be selectively modified to construct intricate molecular architectures for advanced materials and natural products.

While direct synthesis of BODIPY (boron-dipyrromethene) dyes using this compound is not extensively documented, the established use of related 4-formylbenzoic acid derivatives provides a strong precedent for its potential in this area. The synthesis of the BODIPY core typically involves the acid-catalyzed condensation of a pyrrole (B145914) derivative with an aldehyde. The formyl group of this compound can serve as the electrophilic partner in this condensation reaction.

The general synthesis of BODIPY dyes from a formylbenzoic acid derivative involves two key steps:

Condensation: The formyl group reacts with two equivalents of a pyrrole, typically in the presence of an acid catalyst like trifluoroacetic acid (TFA), to form a dipyrromethane intermediate.

Oxidation and Complexation: The dipyrromethane is then oxidized, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by complexation with a boron source, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a base to yield the final BODIPY dye.

The carboxylic acid and ethoxy groups on the this compound backbone would be retained in the final BODIPY structure, offering valuable handles for further functionalization. The carboxylic acid can be used to attach the dye to biomolecules, while the ethoxy group can modulate the photophysical properties, such as solubility and fluorescence quantum yield.

Table 1: Potential BODIPY Dye Synthesis Precursors

| Precursor Name | CAS Number | Molecular Formula | Key Functional Group for BODIPY Synthesis |

|---|---|---|---|

| This compound | 848606-43-9 | C₁₀H₁₀O₄ | Formyl |

| 4-Formylbenzoic acid | 619-66-9 | C₈H₆O₃ | Formyl |

Currently, there is a lack of specific literature examples detailing the direct use of this compound in the total synthesis of natural products. However, its structural motifs are present in various natural compounds. The combination of a substituted benzoic acid with an aldehyde functionality makes it a plausible, though currently underexplored, starting material or intermediate for the synthesis of complex natural products. The aldehyde can be used for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions, while the carboxylic acid can be converted into esters or amides.

Scaffold for Pharmacologically Active Compounds

The substituted benzoic acid core is a common feature in many pharmacologically active molecules. The specific arrangement of functional groups in this compound provides a unique scaffold that can be derivatized to explore new therapeutic agents.

Table 2: Potential Pharmacological Derivatives of this compound

| Derivative Class | Key Reaction | Potential Biological Activity |

|---|---|---|

| Hydrazones | Condensation of the formyl group with hydrazines | Antiviral |

| Schiff Bases | Condensation of the formyl group with primary amines | Various, including antimicrobial and anticancer |

| Amides | Acylation of amines with the carboxylic acid group | Various, depending on the amine substituent |

Furthermore, other benzoic acid derivatives have been investigated for their antiviral effects. For example, a conjugate of 2,5-dihydroxybenzoic acid with gelatin has been shown to inhibit the adsorption of alphaherpesviruses to cells. ucsf.edu This highlights the potential of the benzoic acid scaffold in antiviral drug design.

The substituted benzoic acid framework is a privileged scaffold for targeting various biological macromolecules. Although direct studies involving this compound are limited, research on related structures suggests its potential as a starting point for developing potent and selective ligands.

Sirt5 Inhibitors: Sirtuins are a class of enzymes involved in cellular regulation, and their inhibitors are of interest for treating diseases like cancer. Notably, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5). researchgate.netescholarship.org The structural similarity of this compound to this class of compounds suggests that its derivatives could also be explored for SIRT5 inhibitory activity. The ethoxy group at the 2-position could be a key determinant in modulating potency and selectivity.

PPARγ Agonists: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in metabolism and are targets for drugs treating type 2 diabetes and dyslipidemia. Various substituted benzoic acid derivatives have been developed as PPARγ agonists. The carboxylic acid moiety is often a critical feature for binding to the receptor. The specific substitution pattern of this compound offers a unique template for designing novel PPARγ modulators.

Applications in Analytical Chemistry and Sensor Development

At present, there is no specific information available in the scientific literature regarding the application of this compound in the fields of analytical chemistry or sensor development. However, its functional groups suggest potential, though currently unexplored, applications. The aldehyde group could be utilized for immobilization onto surfaces or for colorimetric and fluorometric sensing of specific analytes through condensation reactions. The carboxylic acid could also serve as an anchor for surface functionalization.

Development of Fluorescent Probes (e.g., FRET-based assays using related aldehyde derivatives)

The aldehyde functional group of this compound serves as a prime target for the development of fluorescent probes. Aldehydes are significant in various biological and environmental processes, and their detection is of great interest. rsc.org The development of "turn-on" fluorescent sensors is a common strategy, where the probe is initially non-fluorescent and exhibits a significant increase in fluorescence upon reacting with the target aldehyde. nih.gov

Several classes of fluorophores have been utilized for this purpose. For instance, amino derivatives of boron dipyrromethene (BDP) and rosamine have been shown to be effective. nih.gov These probes operate on the principle of photoinduced electron transfer (PeT), where the lone pair of electrons on the amine group quenches the fluorescence of the fluorophore. Upon reaction with an aldehyde, an imine is formed, which blocks the PeT process and restores fluorescence. nih.gov This reaction is often rapid and can lead to a substantial increase in the fluorescence quantum yield, making it a sensitive detection method. nih.gov

Another approach involves the use of a bioorthogonal core like 2-aminothiophenol, which reacts with aldehydes to form dihydrobenzothiazole, a process that can trigger a fluorescent response. rsc.orgrsc.org Probes based on this reaction have demonstrated high selectivity and rapid kinetics, with the ability to be tuned across the visible to near-infrared spectrum. rsc.orgrsc.org

The following table summarizes the performance of some existing fluorescent probes for aldehydes, illustrating the potential for derivatives of this compound.

| Probe Type | Fluorophore | Mechanism | Fold Increase in Fluorescence | Wavelength (Ex/Em) | Detection Limit |

| Amine-based | BODIPY | Imine formation, blocks PeT | ~10-fold | Varies with derivative | Not specified |

| Amine-based | Rosamine | Imine formation, blocks PeT | ~10-fold | Varies with derivative | Not specified |

| 2-Aminothiophenol | BODIPY | Dihydrobenzothiazole formation | 80-fold | 488 nm / 520 nm | 25–100 μM |

| 2,2'-furil | - | Difurylimidazole formation | Not applicable | 250 nm / 355 nm | 0.19–0.50 nM |

Förster Resonance Energy Transfer (FRET) is another powerful technique that could potentially be employed using derivatives of this compound. researchgate.net FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor molecule (quencher) when they are in close proximity (typically 1-10 nm). bachem.com This process is highly dependent on the distance between the donor and acceptor. bachem.com In a FRET-based assay, the cleavage of a linker separating the donor and quencher by a specific enzyme or the binding of an analyte that alters the conformation of the probe can lead to a change in the FRET efficiency, resulting in a detectable change in fluorescence. bachem.com

While specific FRET probes based on this compound have not been reported, the principle can be applied. For instance, the carboxylic acid group of this compound could be coupled to a peptide or other linker containing a FRET pair. The aldehyde group could then serve as a reactive site for binding to a target, potentially altering the distance between the FRET pair and generating a signal. Common FRET pairs include a fluorophore and a quencher, such as 2-Aminobenzoyl (Abz) as a donor and 2,4-dinitrophenyl (Dnp) as a quencher. bachem.com

Quantitative Analysis in Complex Matrices

The quantitative analysis of this compound in complex matrices such as environmental or biological samples is crucial for understanding its distribution, fate, and potential impact. Given its functional groups, established analytical methods for aldehydes and substituted benzoic acids can be adapted for its determination.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aldehydes and ketones in various matrices, including ambient air. auroraprosci.comepa.gove3s-conferences.org A common approach involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.comepa.gov This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector at around 360-370 nm. auroraprosci.comepa.gov This method is sensitive, with detection limits in the low parts-per-billion (ppb) range. epa.gov

The general procedure for the analysis of aldehydes in an air sample using the DNPH derivatization method is as follows:

The air sample is passed through a solid-phase extraction (SPE) cartridge coated with DNPH. auroraprosci.com

The aldehyde in the sample reacts with DNPH to form the hydrazone derivative on the cartridge. auroraprosci.com

The derivative is eluted from the cartridge using a solvent like acetonitrile (B52724). auroraprosci.com

The eluent is then analyzed by reversed-phase HPLC with UV detection. auroraprosci.comepa.gov

The following table outlines typical parameters for the HPLC analysis of aldehyde-DNPH derivatives.

| Parameter | Value |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV |

| Detection Wavelength | ~360 nm |

| Sample Preparation | Derivatization with DNPH |

For the analysis of substituted benzoic acids in biological matrices, HPLC and other chromatographic techniques are also the methods of choice. nih.gov Depending on the specific properties of the compound and the matrix, various sample preparation techniques such as liquid-liquid extraction or solid-phase extraction may be employed to isolate the analyte and remove interferences. The detection can be achieved using UV, fluorescence, or mass spectrometry (MS) detectors, with MS providing higher selectivity and sensitivity.

The development of robust quantitative methods for this compound will be essential for any future studies investigating its environmental presence or biological relevance.

常见问题

What are the optimal synthesis routes for 2-Ethoxy-5-formylbenzoic acid in laboratory settings?

Level: Basic

Answer:

A common approach involves sequential functionalization of benzoic acid derivatives. First, introduce the ethoxy group via nucleophilic substitution using ethyl bromide or ethyl iodide under alkaline conditions (e.g., K₂CO₃ in DMF). Subsequent formylation at the 5-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or via directed ortho-metalation followed by reaction with DMF. Purification typically involves recrystallization from ethanol/water mixtures or silica gel chromatography .

Which analytical techniques are most effective for characterizing this compound?

Level: Basic

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and formyl (δ ~10.0 ppm for CHO) groups.

- HPLC : Purity assessment (≥98%) using C18 columns with UV detection at 254 nm.

- FT-IR : Identification of carbonyl stretches (C=O at ~1680 cm⁻¹ for the acid, ~1700 cm⁻¹ for the formyl group).

- Mass spectrometry : High-resolution MS to confirm molecular ion [M-H]⁻ at m/z 208.04 .

How can researchers purify this compound from reaction mixtures?

Level: Basic

Answer:

- Solid-phase extraction (SPE) : Use C18 cartridges with gradient elution (water to methanol) to remove polar impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on differential solubility of the product vs. byproducts.

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7) as the mobile phase .

How do the electronic effects of the ethoxy and formyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Answer:

The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the formyl group (-CHO) is electron-withdrawing, directing nucleophiles to the ortho and para positions relative to itself. This dual electronic effect creates regioselectivity challenges, necessitating computational modeling (DFT) or Hammett plots to predict reaction pathways. Experimental validation via kinetic studies under controlled pH (e.g., buffered conditions) is recommended .

What strategies can be employed to resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Level: Advanced

Answer:

- Multi-technique validation : Cross-validate NMR data with HSQC/HMBC experiments to resolve signal overlap. Use X-ray crystallography for unambiguous structural confirmation.

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns in ¹H NMR.

- Dynamic light scattering (DLS) : Rule out aggregation effects in solution-phase studies that may skew UV-Vis or fluorescence data .

What are the implications of the compound's stability under varying pH conditions for experimental design in aqueous reactions?

Level: Advanced

Answer:

The formyl group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, generating 5-hydroxybenzoic acid derivatives. For aqueous reactions, maintain pH 6–8 using phosphate or acetate buffers. Stability studies under accelerated conditions (e.g., 40°C for 48 hours) with HPLC monitoring are advised to assess degradation pathways. Storage recommendations include desiccated environments at -20°C to prevent moisture-induced decomposition .

How can researchers mitigate competing side reactions during esterification of this compound?

Level: Advanced

Answer:

- Protecting groups : Temporarily protect the formyl group as a dimethyl acetal (using trimethyl orthoformate) before esterifying the carboxylic acid.

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance selectivity in Steglich esterification.

- In-situ monitoring : Employ FT-IR to track ester carbonyl formation (~1740 cm⁻¹) and minimize over-reaction .

What are the key considerations for designing biological activity assays involving this compound?

Level: Advanced

Answer:

- Solubility : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS (pH 7.4) to avoid cytotoxicity.

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl ester, amide derivatives) to isolate contributions of the formyl and ethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。